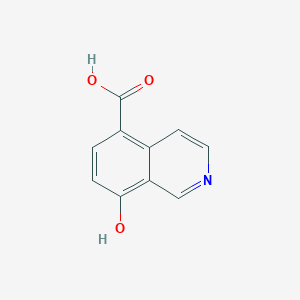

8-Hydroxy-isoquinoline-5-carboxylic acid

Übersicht

Beschreibung

8-Hydroxy-isoquinoline-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H7NO3 It is a derivative of isoquinoline, featuring a hydroxyl group at the 8th position and a carboxylic acid group at the 5th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-isoquinoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another approach involves the Ullmann-type coupling reaction where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using recyclable catalysts and solvent-free conditions, are often applied to enhance the sustainability and efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

8-Hydroxy-isoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different isoquinoline derivatives.

Substitution: The hydroxyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium azide, and various catalysts such as montmorillonite K-10 and nano ZnO . Reaction conditions often involve the use of ethanol as a solvent and mild temperatures to facilitate the reactions.

Major Products

The major products formed from these reactions are typically derivatives of isoquinoline, which can exhibit enhanced biological activities and improved pharmacological properties .

Wissenschaftliche Forschungsanwendungen

8-Hydroxy-isoquinoline-5-carboxylic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8-Hydroxy-isoquinoline-5-carboxylic acid involves its ability to bind to specific molecular targets, such as 2-oxoglutarate-dependent oxygenases. By inhibiting these enzymes, the compound can modulate various biological pathways, including those involved in epigenetic regulation and metabolic processes . The hydroxyl and carboxylic acid groups play crucial roles in the binding interactions with the target enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-Hydroxyquinoline: A closely related compound with a hydroxyl group at the 8th position of the quinoline ring.

5-Carboxy-8-hydroxyquinoline: Another derivative with both hydroxyl and carboxylic acid groups, similar to 8-Hydroxy-isoquinoline-5-carboxylic acid.

Uniqueness

This compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct biological activities and chemical properties. Its ability to inhibit a broad range of 2-oxoglutarate-dependent oxygenases sets it apart from other similar compounds .

Biologische Aktivität

Overview

8-Hydroxy-isoquinoline-5-carboxylic acid (8-HICA) is a heterocyclic compound with significant biological activity. This compound, characterized by its hydroxyl and carboxylic acid functional groups, has gained attention for its potential therapeutic applications, particularly in the fields of cancer treatment, antimicrobial activity, and enzyme inhibition.

- Molecular Formula : C10H7NO3

- CAS Number : 1823359-54-1

- Structural Characteristics : The compound features a hydroxyl group at the 8th position and a carboxylic acid group at the 5th position of the isoquinoline ring, which contributes to its unique biological properties.

8-HICA exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit 2-oxoglutarate (2OG) oxygenases, which play crucial roles in metabolic pathways. This inhibition can lead to altered cellular functions and may induce apoptosis in cancer cells.

- Cell Signaling Modulation : The compound influences signaling pathways related to cell proliferation and migration. For example, it has been observed to inhibit cyclin D1 expression while upregulating p21 mRNA levels in vascular smooth muscle cells (VSMCs).

Anticancer Activity

Research indicates that 8-HICA can inhibit tumor growth in various cancer cell lines. Its ability to induce apoptosis and modulate critical cell cycle regulators makes it a candidate for further development as an anticancer agent .

Antimicrobial Properties

8-HICA has demonstrated antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against antibiotic-resistant strains, showing promising results that suggest potential applications in treating infections caused by resistant bacteria .

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Induces apoptosis, inhibits proliferation |

| Antimicrobial | Effective against Staphylococcus aureus, Klebsiella pneumoniae |

| Enzyme Inhibition | Inhibits 2OG oxygenases |

Case Studies and Research Findings

- Antiviral Activity : A study assessed the antiviral potential of 8-HICA derivatives against H5N1 avian influenza viruses. Results indicated that certain modifications to the structure enhanced antiviral efficacy, suggesting that lipophilicity and electron-withdrawing properties of substituents significantly influence activity .

- Cytotoxicity Evaluation : In cytotoxicity assays against A549 lung cancer cells, 8-HICA exhibited dose-dependent effects, with higher concentrations leading to increased cell death. This supports its potential as a therapeutic agent in oncology .

- Structure-Activity Relationship (SAR) : Analysis of various derivatives of 8-HICA revealed that modifications can enhance biological activity. Compounds with increased lipophilicity tended to show better antiviral effects, indicating that SAR studies are crucial for developing more effective analogs .

Future Research Directions

Given the promising biological activities of 8-HICA, future research should focus on:

- Synthesis of Analogues : Developing new derivatives with improved efficacy and reduced toxicity.

- In Vivo Studies : Conducting animal model studies to evaluate therapeutic potential and safety profiles.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological effects.

Eigenschaften

IUPAC Name |

8-hydroxyisoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-2-1-7(10(13)14)6-3-4-11-5-8(6)9/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESWMYJOHAAZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.